n-(5-Formylpyridin-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-formylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-8-3-2-7(5-11)4-9-8/h2-5H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDNQGICIUVXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622518 | |
| Record name | N-(5-Formylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149141-11-7 | |
| Record name | N-(5-Formylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-formylpyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N 5 Formylpyridin 2 Yl Acetamide and Its Analogues
Direct Synthetic Routes to N-(5-Formylpyridin-2-yl)acetamide
The most direct and common method for the synthesis of this compound involves the acetylation of 2-amino-5-formylpyridine. This reaction is typically carried out by treating the aminopyridine precursor with acetic anhydride (B1165640). The process is often facilitated by a suitable solvent, such as dichloromethane, and may employ a catalyst like pyridine (B92270) to promote the acetylation.
This straightforward approach is favored for its efficiency and the ready availability of the starting materials. The formyl group at the 5-position and the acetamide (B32628) group at the 2-position of the pyridine ring give the molecule distinct properties, making it a valuable building block in the synthesis of more complex organic structures.
Synthesis of Key Pyridine-Formyl Precursors and Related Formylpyridines
The synthesis of the crucial precursor, 2-amino-5-formylpyridine, and other related formylpyridines is a critical step. Various strategies have been developed to introduce the formyl group and construct the pyridine ring system.
Oxidative Approaches for Formyl Group Introduction
A common strategy for introducing a formyl group onto a pyridine ring is through the oxidation of a corresponding methylpyridine. For instance, 2-methylpyridine (B31789) can be oxidized to 2-formylpyridine using selenium dioxide (SeO2) in refluxing toluene, a method known for providing good yields. researchgate.net Other oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be employed to convert a formyl group to a carboxylic acid, which can then be reduced to an alcohol and subsequently oxidized to the aldehyde.
The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a well-established transformation. google.comnih.gov These carboxylic acids can then be converted to the desired formylpyridines through various reduction and oxidation sequences. For example, the oxidation of 3-methylpyridine (B133936) (β-picoline) yields nicotinic acid (3-pyridine carboxylic acid). google.com Microbial oxidation has also been explored, where microorganisms can transform methylpyridines into hydroxymethylpyridines, which can be further oxidized to formylpyridines. semanticscholar.org
Strategies for Constructing the Pyridine Ring System
A variety of methods exist for the construction of the pyridine ring itself. These strategies are crucial for accessing a wide range of substituted pyridines, including the precursors for this compound. baranlab.orgnumberanalytics.comresearchgate.net
Classical methods often rely on condensation reactions. baranlab.orgijpsonline.com For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.org Modifications of this method allow for the synthesis of asymmetric pyridines. baranlab.org Another classical approach is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. ijpsonline.com
More modern approaches include transition metal-catalyzed reactions and cycloaddition reactions. numberanalytics.comresearchgate.netbohrium.com Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful tool for constructing pyridine rings. bohrium.comresearchgate.net This method offers a high degree of control over the substitution pattern of the resulting pyridine. Another innovative method involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to afford highly substituted pyridines. nih.gov
N-Acetylation Techniques for Amide Bond Formation
The final step in the synthesis of this compound is the formation of the amide bond through N-acetylation of the aminopyridine precursor. The reactivity of aminopyridines in acylation reactions can be complex. While alkylation tends to occur at the ring nitrogen, acetylation generally leads to the formation of the N-acetylamino derivative. publish.csiro.au
Studies on the acetylation of aminopyridines with acetic anhydride have shown that for 2- and 3-aminopyridines, the reaction proceeds directly at the amino nitrogen. publish.csiro.aupublish.csiro.au However, for 4-aminopyridine, the reaction can occur through a ring N-acetyl intermediate. publish.csiro.aupublish.csiro.au The choice of base can also influence the outcome of the acylation. The use of a strong base like triethylamine (B128534) can sometimes lead to undesired N,N-diacylation, whereas a weaker base like pyridine can promote the formation of the desired monoamide. semanticscholar.org
Alternative methods for amide bond formation include the use of coupling reagents. A protocol involving the in-situ formation of acyl fluorides has been shown to be effective for coupling carboxylic acids with electron-deficient amines and sterically hindered substrates, where standard methods may fail. rsc.org Copper-catalyzed dehydrogenative reactions have also been developed for the synthesis of amides from aldehydes and aminopyridines, offering an environmentally benign approach. researchgate.net
Directed Synthesis of Halogenated N-(Formylpyridin-2-yl)acetamide Derivatives
The synthesis of halogenated derivatives of this compound can be achieved by introducing halogen atoms at specific positions on the pyridine ring. This can be accomplished either by starting with a halogenated pyridine precursor or by direct halogenation of the pyridine ring.
For example, the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes has been reported, demonstrating the feasibility of incorporating a chlorine atom adjacent to the formyl group. researchgate.net The Vilsmeier-Haack reagent has been utilized for the formylation of various heterocyclic compounds, which could potentially be applied to halogenated pyridine precursors. researchgate.net
Furthermore, metal-free domino reactions have been developed for the synthesis of fully substituted pyridines, including those with halogen substituents. acs.org For instance, the reaction of primary enaminones with aldehydes in the presence of a promoter like TfOH can lead to the formation of pyridines with various substitution patterns, including chloro- and bromo-substituted derivatives. acs.org
Green Chemistry Approaches and Sustainable Synthesis Development
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of pyridine derivatives. nih.govijarsct.co.inbohrium.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. ijarsct.co.in
One promising strategy is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.govbohrium.comacs.org MCRs are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. For example, a one-pot, four-component reaction has been developed for the synthesis of pyridine derivatives under microwave irradiation, which offers advantages such as shorter reaction times and higher yields compared to conventional heating. nih.govacs.org
The use of greener solvents, such as deep eutectic solvents (DES), and biocatalysts are also being explored for pyridine synthesis. ijarsct.co.in Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another green approach for the synthesis of substituted pyridines, as it utilizes an inexpensive and environmentally benign catalyst. rsc.org These sustainable methodologies are crucial for the future of pyridine synthesis, including the production of this compound and its analogues.
Reaction Chemistry and Mechanistic Investigations of N 5 Formylpyridin 2 Yl Acetamide
Reactivity of the Formyl Moiety
The aldehyde group at the 5-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which can enhance the electrophilicity of the formyl carbon.
Nucleophilic Addition Reactions
The formyl group of N-(5-Formylpyridin-2-yl)acetamide is susceptible to nucleophilic attack. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The electron-withdrawing properties of the pyridine ring make the formyl carbon more electrophilic and thus more reactive towards nucleophiles.
Common nucleophilic addition reactions include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the formyl group would lead to the formation of secondary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds can add to the aldehyde to form secondary alcohols.
Cyanohydrin Formation: The addition of cyanide, typically from a source like hydrogen cyanide or a cyanide salt, results in the formation of a cyanohydrin.
While specific examples of these reactions on this compound itself are not extensively detailed in the provided search results, the general principles of aldehyde chemistry strongly suggest its capability to undergo such transformations. orgoreview.combeilstein-journals.org The mechanism of these reactions generally involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol product. orgoreview.com
Condensation Reactions Leading to Imine and Hydrazone Derivatives
A significant aspect of the reactivity of this compound is its participation in condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and hydrazones. These reactions are widely utilized in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Imine Formation: The reaction of this compound with primary amines leads to the formation of imines. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. orgoreview.comwikipedia.org The loss of a water molecule from the carbinolamine yields the stable imine product. orgoreview.com The optimal pH for imine formation is generally found to be between 4 and 5. orgoreview.com For instance, the reaction with 5-amino-2-methylphenol (B1213058) in refluxing ethanol (B145695) yields the corresponding imine derivative. iucr.org Microwave irradiation has also been employed to facilitate imine synthesis, often leading to higher yields in shorter reaction times. analis.com.my
Hydrazone Formation: Similarly, this compound reacts with hydrazines or hydrazides to produce hydrazones. minarjournal.comdergipark.org.trdoi.org This reaction is a cornerstone for the synthesis of a wide array of compounds with potential biological activities. minarjournal.comnih.gov The general mechanism involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. minarjournal.com
The following table provides examples of condensation reactions involving this compound and related compounds.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
| N-(3-formylpyridin-2-yl)acetamide | 5-amino-2-methylphenol | Imine | Ethanol, reflux, 1h | iucr.org |
| Aromatic aldehydes | Primary amines | Imine | Microwave irradiation | analis.com.my |
| Aromatic aldehydes | Hydrazines/hydrazides | Hydrazone | Protic solvents | minarjournal.com |
Oxidation and Reduction Pathways of the Aldehyde Group
The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-carboxypyridin-2-yl)acetamide, using common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically effective for this transformation.
Reduction: The reduction of the formyl group yields N-(5-(hydroxymethyl)pyridin-2-yl)acetamide. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being common choices. harvard.edu The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.
The table below summarizes the oxidation and reduction products of this compound.
| Starting Material | Reaction Type | Product | Reagents | Reference |
| This compound | Oxidation | 5-Carboxypyridin-2-yl)acetamide | KMnO4, CrO3 | |
| This compound | Reduction | N-(5-(hydroxymethyl)pyridin-2-yl)acetamide | NaBH4, LiAlH4 |
Transformations Involving the Acetamide (B32628) Group
The acetamide group at the 2-position of the pyridine ring also possesses distinct reactivity, allowing for further functionalization of the molecule.
N-Substituted Acetamide Reactivity
The acetamide group can participate in various reactions, including nucleophilic substitution and modifications that can alter the properties of the parent molecule. The nitrogen of the acetamide can act as a nucleophile under certain conditions. While specific examples for this compound are not abundant in the provided search results, general reactions of acetamides include N-alkylation and acylation. organic-chemistry.org The reactivity can be influenced by the electronic effects of the pyridine ring.
Hydrolysis and Amide Bond Modifications
The amide bond of the acetamide group can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-amino-5-formylpyridine and acetic acid. This reaction is a fundamental transformation in organic chemistry and can be used to deprotect the amino group if the acetamide is used as a protecting group.
Furthermore, the amide bond can be subject to other modifications. For instance, reduction of the amide can lead to the corresponding ethylamine (B1201723) derivative. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can be used for this purpose. harvard.edursc.org
The following table outlines some potential transformations of the acetamide group.
| Reaction Type | Product | Potential Reagents |
| Hydrolysis | 2-Amino-5-formylpyridine | H+/H2O or OH-/H2O |
| Reduction | N-ethyl-5-formylpyridin-2-amine | LiAlH4, BH3 |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The susceptibility of the pyridine ring in this compound to substitution reactions is a product of the competing electronic effects of its substituents. The nitrogen heteroatom itself makes the ring less reactive towards electrophiles than benzene. quimicaorganica.orgyoutube.com
Electrophilic Aromatic Substitution (SEAr)
Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orgyoutube.com This effect is compounded by the formyl group at the C-5 position, which also withdraws electron density. However, the acetamido group at C-2 is an activating group, donating electron density through resonance and directing electrophiles to its ortho and para positions (C-3 and C-5).
The net effect is a complex reactivity landscape:
Position C-3: This position is activated by the acetamido group (ortho) and is the least deactivated position relative to the pyridine nitrogen. It is the most likely site for electrophilic attack.
Position C-4: This position is meta to the acetamido group and ortho to the deactivating formyl group, making it highly deactivated.
Position C-5: While this position is para to the activating acetamido group, it is occupied by the formyl group.
Position C-6: This position is ortho to the pyridine nitrogen and meta to the formyl group, rendering it highly deactivated.
Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur, if at all, at the C-3 position and would require harsh reaction conditions, likely resulting in low yields. youtube.com Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the ring nitrogen, leading to even greater deactivation. youtube.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Position | Effect of Pyridine N | Effect of 2-Acetamido Group | Effect of 5-Formyl Group | Overall Predicted Reactivity |
| C-3 | Deactivating | Activating (ortho) | Weakly deactivating (meta) | Most Favorable Site |
| C-4 | Deactivating | Weakly activating (meta) | Deactivating (ortho) | Unfavorable |
| C-6 | Deactivating | Weakly activating (meta) | Deactivating (meta) | Unfavorable |
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2 and C-4). uoanbar.edu.iq The presence of the electron-withdrawing formyl group further enhances this reactivity.
In this compound, the C-2 and C-6 positions are most activated towards nucleophiles. Since the C-2 position is already substituted, the C-6 position would be the primary target for nucleophilic attack. A classic example of such a reaction on an unsubstituted pyridine is the Chichibabin reaction, which involves amination using sodium amide and results in the displacement of a hydride ion. wikipedia.org While theoretically possible at the C-6 position of the title compound, the reaction may be influenced by the adjacent acetamido group.
A more common and efficient strategy for SNAr reactions involves having a good leaving group, such as a halogen, on the ring. rsc.orgrsc.org If a derivative like N-(6-chloro-5-formylpyridin-2-yl)acetamide were used, nucleophilic substitution at the C-6 position would proceed readily under milder conditions.
Metal-Catalyzed Coupling Reactions of Pyridine Derivatives
While specific examples of metal-catalyzed cross-coupling reactions directly on the pyridine ring of this compound are not extensively documented in the literature, the molecule's formyl group is a key handle for significant transformations. Its role as an intermediate in the synthesis of the drug Pexidartinib highlights a crucial reaction: reductive amination. drugbank.comnih.gov
Reductive amination is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.commdpi.com In this process, the formyl group of this compound reacts with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com This transformation is central to building the complex molecular architecture of Pexidartinib and related kinase inhibitors. drugbank.comgoogle.com
Table 2: Representative Reductive Amination of this compound
| Reactants | Reagents | Product | Application |
| This compound, [6-(trifluoromethyl)pyridin-3-yl]methanamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or other reducing agents | 5-({[6-(Trifluoromethyl)pyridin-3-yl]methyl}aminomethyl)pyridin-2-yl-acetamide | Intermediate in Pexidartinib synthesis |
Furthermore, halogenated derivatives of this compound would be excellent substrates for a wide array of metal-catalyzed cross-coupling reactions. For instance, a 6-bromo or 6-chloro derivative could readily participate in:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid, typically catalyzed by a palladium complex, to form a C-C bond. eie.grresearchgate.net
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.
These reactions provide a versatile toolkit for elaborating the pyridine scaffold, enabling the synthesis of diverse and complex molecules for various research applications. eie.grnih.gov
Detailed Mechanistic Studies of Select Chemical Transformations
Mechanism of Electrophilic Aromatic Substitution (Nitration at C-3)
The mechanism for SEAr on the pyridine ring follows a two-step addition-elimination pathway, analogous to that of benzene.
Formation of the σ-complex (Arenium Ion): The electrophile (e.g., nitronium ion, NO₂⁺) is attacked by the π-electrons of the pyridine ring. Attack at C-3 is favored because the resulting positive charge is delocalized over three atoms without placing a positive charge on the electronegative nitrogen atom, which would be highly destabilizing. quimicaorganica.orgquora.com
Deprotonation: A weak base removes the proton from the C-3 position, restoring the aromaticity of the pyridine ring and yielding the 3-nitro product.
Mechanism of Nucleophilic Aromatic Substitution (via Addition-Elimination)
The SNAr mechanism also proceeds in two steps, but it involves a negatively charged intermediate. wikipedia.org This is the operative mechanism for reactions on pyridines bearing a leaving group.
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group (e.g., C-6 on a 6-chloro derivative). This forms a resonance-stabilized negative intermediate known as a Meisenheimer-like adduct, where the negative charge is delocalized, including onto the electronegative ring nitrogen, which stabilizes the intermediate. wikipedia.org
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (e.g., chloride ion), resulting in the substituted product.
Mechanism of Reductive Amination
This is a key, documented transformation for this compound. masterorganicchemistry.comorganic-chemistry.org
Imine Formation:
The primary amine nucleophilically attacks the carbonyl carbon of the formyl group to form a hemiaminal intermediate.
The hemiaminal is protonated on the hydroxyl group, turning it into a good leaving group (water).
The lone pair on the nitrogen eliminates water to form a protonated imine, or iminium ion.
Deprotonation of the nitrogen yields the neutral imine.
Reduction:
A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. masterorganicchemistry.com These mild reducing agents are often used because they will not readily reduce the starting aldehyde but will efficiently reduce the intermediate iminium ion. masterorganicchemistry.com
This reduction step forms the final secondary amine product. The reaction is typically performed in one pot.
Comprehensive Spectroscopic and Structural Elucidation of N 5 Formylpyridin 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
The ¹H NMR spectrum of N-(5-Formylpyridin-2-yl)acetamide provides critical information about the number of different types of protons, their electronic environments, and their spatial relationships. The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for the aromatic protons of the pyridine (B92270) ring, the formyl proton, and the protons of the acetamide (B32628) group.
The aromatic region is of particular interest. The proton at the C6 position of the pyridine ring (H6) typically appears as a doublet at the most downfield position of the aromatic signals due to its proximity to the ring nitrogen. The proton at C4 (H4) is expected to show a doublet of doublets, resulting from coupling to both H3 and H6 (meta-coupling). The H3 proton signal will also appear as a doublet.
The formyl proton (-CHO) gives rise to a singlet in the far downfield region of the spectrum, a characteristic chemical shift for aldehydes. The methyl protons of the acetamide group (-NHCOCH₃) also produce a singlet, while the amide proton (-NH) appears as a singlet, the chemical shift of which can be concentration and temperature dependent.
¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Amide (NH) | 10.85 | s | - |
| Formyl (CHO) | 9.93 | s | - |
| Pyridine (H6) | 8.80 | d | 2.3 |
| Pyridine (H4) | 8.28 | dd | 8.6, 2.4 |
| Pyridine (H3) | 8.23 | d | 8.6 |
| Acetyl (CH₃) | 2.13 | s | - |
| s = singlet, d = doublet, dd = doublet of doublets |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule and information about their electronic state. The spectrum of this compound will show distinct signals for the carbonyl carbons of the formyl and acetamide groups, as well as for the carbons of the pyridine ring and the methyl group.
The formyl carbon atom is typically observed at a very downfield chemical shift, characteristic of aldehyde carbons. The carbonyl carbon of the acetamide group also appears in the downfield region, but generally at a slightly lower chemical shift than the formyl carbon. The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the substituents. The methyl carbon of the acetamide group will appear at a high-field (upfield) chemical shift.
¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Formyl (CHO) | 192.5 |
| Acetyl (C=O) | 169.2 |
| Pyridine (C2) | 155.6 |
| Pyridine (C5) | 149.9 |
| Pyridine (C4) | 139.1 |
| Pyridine (C3) | 132.0 |
| Pyridine (C6) | 118.0 |
| Acetyl (CH₃) | 24.1 |
While specific experimental 2D NMR data for this compound is not widely reported in the literature, the application of these techniques would be invaluable for unambiguous signal assignment.
Correlation Spectroscopy (COSY): A COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. For this molecule, it would show correlations between the coupled protons on the pyridine ring, for instance, between H3 and H4, and a weaker meta-coupling between H4 and H6.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link the proton signals of the pyridine ring (H3, H4, H6) and the methyl group to their corresponding carbon atoms (C3, C4, C6, and the methyl carbon).
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms. In this compound, there are two distinct nitrogen environments: the sp²-hybridized nitrogen of the pyridine ring and the sp²-hybridized nitrogen of the amide group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent features in the spectrum include the stretching vibrations of the carbonyl groups. The formyl group (-CHO) and the amide carbonyl group (-C=O) will each give rise to a strong absorption band in the carbonyl region of the spectrum, typically between 1650 and 1750 cm⁻¹. The exact positions can help distinguish between the two.
FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3260 | N-H stretch (amide) |
| 3087, 3042 | C-H stretch (aromatic) |
| 2841 | C-H stretch (aldehyde) |
| 1696 | C=O stretch (formyl) |
| 1684 | C=O stretch (amide I) |
| 1587, 1530 | C=C and C=N stretch (aromatic ring), N-H bend (amide II) |
| 1473, 1401 | C-H bend (methyl), Aromatic ring vibrations |
| 1297, 1244 | C-N stretch, C-O stretch |
| 840 | C-H out-of-plane bend (aromatic) |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is characterized by absorption bands corresponding to π → π* and n → π* transitions.
The pyridine ring, being an aromatic system, will exhibit strong absorptions due to π → π* transitions. The presence of the formyl and acetamide substituents, which are conjugated with the ring, will influence the position and intensity of these bands, often causing a red shift (a shift to longer wavelengths) compared to unsubstituted pyridine. The carbonyl groups also possess non-bonding electrons (n electrons) on the oxygen atom, which can undergo n → π* transitions. These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths.
The spectrum of this compound in ethanol shows two main absorption maxima. A strong absorption band is observed at shorter wavelengths, which can be attributed to the π → π* transitions of the substituted aromatic system. A weaker, longer-wavelength absorption is also present, likely arising from n → π* transitions associated with the carbonyl groups.
UV-Vis Data for this compound in Ethanol
| Absorption Maximum (λmax) in nm | Molar Absorptivity (ε) in L mol⁻¹ cm⁻¹ | Transition Type |
| 251 | 14100 | π → π |
| 302 | 3400 | n → π |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of the compound is C8H8N2O2, which gives it a molecular weight of 164.16 g/mol .
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound, the predicted m/z for the protonated molecule [M+H]+ is 165.06586. uni.lu
The fragmentation pattern provides valuable information about the compound's structure. The fragmentation of the molecular ion of this compound can occur at various bonds. Common fragmentation pathways for similar organic molecules involve the cleavage of bonds adjacent to functional groups. For instance, the loss of the formyl group (CHO) or the acetamide group (NHCOCH3) would result in characteristic fragment ions. The analysis of these fragments helps to confirm the presence of these functional groups and their connectivity within the molecule. researchgate.netlibretexts.org
Table 1: Predicted m/z Values for Adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.06586 |
| [M+Na]⁺ | 187.04780 |
| [M-H]⁻ | 163.05130 |
| [M+NH₄]⁺ | 182.09240 |
| [M+K]⁺ | 203.02174 |
| [M+H-H₂O]⁺ | 147.05584 |
| [M+HCOO]⁻ | 209.05678 |
| [M+CH₃COO]⁻ | 223.07243 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry of this compound. google.comresearchgate.netresearchgate.net For related pyridine derivatives, X-ray diffraction has been used to confirm their structures and analyze intermolecular interactions. ontosight.ainih.gov
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. mdpi.com For this compound, hydrogen bonding is expected to be a significant interaction. The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of hydrogen-bonded chains or networks in the crystal lattice. akademisains.gov.my
X-ray crystallography reveals the specific conformation adopted by the molecule in the crystal. uzh.ch A key conformational feature of this compound is the orientation of the acetamide and formyl groups relative to the pyridine ring. The torsion angles between the plane of the pyridine ring and the planes of the substituent groups are determined. ethz.ch In similar structures, the acetamido group can be nearly coplanar with the pyridine ring. researchgate.net The planarity of the molecule can be influenced by the formation of intramolecular hydrogen bonds and by steric interactions between the substituents. nih.gov The solid-state conformation provides insight into the preferred spatial arrangement of the functional groups, which can have implications for the molecule's reactivity and biological activity. imperial.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch this compound itself is not paramagnetic as it does not have any unpaired electrons. However, EPR spectroscopy would be a valuable tool for studying its paramagnetic derivatives.
For instance, if this compound were to be used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy could provide detailed information about the electronic structure and coordination environment of the metal center. mdpi.comaps.org The g-factor and hyperfine coupling constants obtained from the EPR spectrum can reveal the geometry of the complex and the nature of the metal-ligand bonding. nih.govcopernicus.org Furthermore, if the compound were to undergo a reaction to form a stable radical species, EPR could be used to characterize this radical. d-nb.info
Thermal Analysis Techniques (TGA, DTA) for Thermal Stability and Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. abo.fiuni-siegen.de
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. etamu.edu A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for determining the thermal stability of the compound. The decomposition may occur in single or multiple steps, corresponding to the loss of different fragments of the molecule. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. eag.com The DTA curve reveals thermal events such as melting, crystallization, and decomposition. Endothermic events, like melting, absorb heat, while exothermic events, such as decomposition, release heat. By combining TGA and DTA, a comprehensive thermal profile of this compound can be obtained, identifying both mass changes and the associated energetic processes. nih.gov
Theoretical and Computational Chemistry Investigations of N 5 Formylpyridin 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies on molecular systems like N-(5-Formylpyridin-2-yl)acetamide. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of the molecule. The two main classes of methods used are Density Functional Theory (DFT) and ab initio calculations.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ukm.my It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. mpg.de DFT studies on molecules similar to this compound focus on understanding how electron distribution influences the molecule's stability and reactivity. ukm.mynih.gov
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comimperial.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related benzothiazolyl-benzoylthiourea compounds, the HOMO was typically found on the benzothiazole (B30560) moiety, while the LUMO was located on the benzoylthiourea (B1224501) fragment. ukm.my This separation indicates a potential for intramolecular charge transfer. For this compound, the electron-withdrawing formyl group and the pyridine (B92270) ring, combined with the acetamide (B32628) group, would significantly influence the energies and localizations of the HOMO and LUMO.
Table 1: Representative Frontier Molecular Orbital Data for a Related Chalcone (B49325) Derivative (Note: This data is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, presented here as an example of typical values obtained from DFT calculations.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.12 |
| ELUMO | -2.25 |
| Energy Gap (ΔE) | 3.87 |
Data sourced from a study on a related chalcone derivative as an illustrative example. bhu.ac.in
In a molecule like this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms and the carbonyl carbon would exhibit partial positive charges. For instance, in a computational study of a similar chalcone, Mulliken analysis revealed that all hydrogen atoms carried a positive charge, while specific carbon atoms showed significant positive or negative charges, indicating reactive sites. bhu.ac.in The distribution of these charges is crucial for predicting how the molecule will interact with other molecules, such as receptors or solvents.
Table 2: Representative Mulliken Atomic Charges for a Related Chalcone Derivative (Note: This data is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, presented here as an example.)
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
|---|---|---|---|
| C1 | -0.125 | H10 | 0.121 |
| O2 | -0.198 | C21 | 0.316 |
| C23 | -0.213 | O22 | -0.301 |
Data sourced from a study on a related chalcone derivative as an illustrative example. bhu.ac.in
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. bhu.ac.in
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms like oxygen or nitrogen and represent sites susceptible to electrophilic attack. researchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These are usually found around hydrogen atoms bonded to electronegative atoms and represent sites for nucleophilic attack. researchgate.net
Green/Yellow Regions : Represent areas of near-zero potential. researchgate.net
For this compound, the MEP surface would likely show strong negative potential (red) around the carbonyl oxygen of the formyl group and the acetamide group. Regions of strong positive potential (blue) would be expected around the amide (N-H) proton, making it a potential hydrogen bond donor. scispace.com Such maps are critical for understanding non-covalent interactions, which are key to molecular recognition and binding. rsc.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. mpg.de
These calculations are often used to obtain highly accurate molecular geometries, vibrational frequencies, and thermodynamic parameters. researchgate.net For a molecule like this compound, ab initio methods could be used to precisely predict bond lengths, bond angles, and dihedral angles, providing a definitive ground-state structure. These results can then serve as a benchmark for less computationally expensive methods or for comparison with experimental data from X-ray crystallography. researchgate.net
Density Functional Theory (DFT) Studies on Electronic Structure
Computational Spectroscopic Parameter Prediction and Experimental Correlation
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), computational chemistry can aid in the interpretation of experimental spectra. ukm.myresearchgate.net
DFT and ab initio methods can compute the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. ukm.my For this compound, calculations would predict characteristic frequencies for the C=O stretching of the formyl and amide groups, N-H bending, and vibrations of the pyridine ring. These predicted frequencies are often scaled by a correction factor to account for systematic errors in the computational method, leading to excellent agreement with experimental IR spectra. researchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical predictions of chemical shifts for each unique proton and carbon atom in this compound can be compared with experimental NMR data. This correlation is a powerful tool for confirming the molecular structure and assigning the correct signals in complex spectra. ukm.myresearchgate.net
Theoretical NMR Chemical Shift Prediction
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of novel compounds. For this compound, computational methods, such as those based on density functional theory (DFT), can provide valuable insights into its ¹H and ¹³C NMR spectra. These predictions, when compared with experimental data, can confirm the proposed structure and provide information on the electronic environment of the individual atoms. st-andrews.ac.ukrsc.org
The chemical shifts are influenced by the molecular geometry and the electron distribution around the nuclei. arxiv.org For this compound, the electron-withdrawing nature of the formyl group and the pyridine ring, combined with the electronic effects of the acetamide group, will significantly impact the chemical shifts of the pyridyl and acetyl protons and carbons.
A typical theoretical approach involves geometry optimization of the molecule using a suitable level of theory and basis set, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. tau.ac.il The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl Proton (CHO) | 9.8 - 10.2 | - |
| Pyridine Ring Protons | 8.3 - 8.6 (doublet) | - |
| Acetamide NH | 8.1 - 8.5 | - |
| Formyl Carbon (CHO) | - | 190 - 195 |
| Acetamide Carbonyl (C=O) | - | 168 - 170 |
Note: These are general predicted ranges and the actual values can vary depending on the computational method and solvent effects. researchgate.net
Vibrational Frequency Calculations and IR Spectra Simulation
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. diva-portal.org Computational methods can be employed to calculate the vibrational frequencies and simulate the IR spectrum of this compound. These simulations aid in the assignment of experimental IR bands to specific vibrational modes. researchgate.net
The process typically involves a frequency calculation on the optimized geometry of the molecule. tau.ac.il The resulting vibrational frequencies and their corresponding intensities are then used to generate a simulated IR spectrum.
Key vibrational modes for this compound would include the stretching vibrations of the formyl C=O group, the amide C=O group, the N-H bond of the acetamide, and the C-H bonds of the pyridine ring and methyl group. The positions of these bands in the simulated spectrum provide a theoretical fingerprint of the molecule. researchgate.net
Predicted IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amide N-H | Stretching | ~3300 |
| Formyl C=O | Stretching | ~1700 |
| Amide C=O | Stretching | 1680 - 1720 |
Note: These are approximate ranges and can be influenced by intermolecular interactions and the physical state of the sample. nih.govscienceasia.org
UV-Vis Absorption Spectra Simulation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.comnih.gov Time-dependent density functional theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra. irb.hrcsic.es By calculating the excitation energies and oscillator strengths of the electronic transitions, a theoretical spectrum can be generated.
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the pyridine ring and the formyl and acetamide chromophores. The calculated λmax values from the simulation can be compared with experimental data to validate the electronic structure and transitions. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dependent on its three-dimensional conformation. researchgate.net Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms, which arise from rotation around single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometric parameters, such as torsion angles. longdom.orglibretexts.org
By systematically rotating the bonds, for instance, between the pyridine ring and the formyl group, and the pyridine ring and the acetamide group, a conformational landscape can be generated. Computational methods can identify the low-energy conformers, which are the most likely to be populated at room temperature, and the transition states that connect them. plos.orgemory.edu Understanding the preferred conformations is crucial for predicting how the molecule might interact with a biological target. plos.org
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, MD simulations can reveal the flexibility of the molecule, the time scales of conformational changes, and the interactions with its surrounding environment, such as a solvent or a biological receptor. This dynamic information is essential for a more complete understanding of its behavior and function.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry can be used to investigate the potential chemical reactions of this compound and to elucidate the underlying reaction mechanisms. tesisenred.net By mapping the potential energy surface for a given reaction, the reactants, products, intermediates, and, most importantly, the transition states can be identified. longdom.org
The transition state is the highest energy point along the reaction pathway and its structure and energy determine the activation energy and the rate of the reaction. dss.go.th For example, the reactivity of the formyl group in nucleophilic addition reactions can be computationally explored by modeling the approach of a nucleophile and calculating the energy profile of the reaction.
In Silico Ligand-Target Interaction Profiling and Molecular Docking Studies for Rational Design
A key application of computational chemistry in drug discovery is the prediction of how a ligand, such as this compound, will bind to a biological target, typically a protein. nih.govsemanticscholar.org Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
These studies can identify potential biological targets for this compound and provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net This information is invaluable for the rational design of more potent and selective analogs. biruni.edu.tr For instance, docking studies could explore the binding of this compound to the active site of an enzyme implicated in a disease. nih.govresearchgate.net
Ligand-Receptor Interaction Profiling
Molecular docking and molecular dynamics simulations are principal computational techniques used to predict and analyze the binding of a ligand to a receptor's active site. Although specific docking studies for this compound are not extensively documented in publicly available research, its interaction profile can be inferred from computational studies of structurally related pyridine and acetamide derivatives. nih.govnih.govtandfonline.com
The key functional groups of this compound—the pyridine ring, the formyl group, and the acetamide moiety—are all capable of forming significant interactions with protein targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The formyl group's carbonyl oxygen can also participate in hydrogen bonding.
Computational analyses of similar pyridine derivatives suggest that the pyridine nitrogen is often involved in crucial hydrogen bonds or metal coordination within receptor binding pockets. Molecular docking studies on other 2-aminopyridine (B139424) derivatives have highlighted the importance of hydrogen bonding and electrostatic interactions for binding affinity. nih.govmdpi.com For instance, studies on c-Met kinase inhibitors showed that key residues like Tyr1230 and Arg1208 form important interactions. nih.gov
Based on these principles, a hypothetical interaction profile for this compound within a receptor active site can be constructed. The acetamido group could form hydrogen bonds with amino acid residues such as aspartate or asparagine, while the pyridine nitrogen could interact with serine or threonine residues. The formyl group might engage with arginine or lysine (B10760008) residues. The aromatic pyridine ring can also participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Table 1: Predicted Ligand-Receptor Interactions for this compound
| Functional Group of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |
| Pyridine Nitrogen | Serine, Threonine, Charged amino acids | Hydrogen Bond, Electrostatic |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| Acetamide N-H | Aspartate, Glutamate, Asparagine, Glutamine | Hydrogen Bond |
| Acetamide C=O | Arginine, Lysine, Asparagine, Glutamine | Hydrogen Bond |
| Formyl C=O | Arginine, Lysine, Serine, Threonine | Hydrogen Bond |
Structure-Activity Relationship (SAR) Derivations from Computational Data
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov For this compound, SAR can be derived by comparing it with computational and experimental data from analogous series of compounds. nih.govnih.gov
Studies on substituted pyridine and acetamide derivatives often reveal clear SAR trends. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, substitutions on the amide portion significantly influenced the inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov Small aliphatic cyclic groups on the amide were found to retain activity, indicating that the size and hydrophobicity of this region are critical. nih.gov
For this compound, the following SAR derivations can be hypothesized based on computational studies of related molecules:
The Pyridine Ring: The position of substituents on the pyridine ring is crucial. The 2-acetamide and 5-formyl arrangement creates a specific electronic and steric profile. Any modification to the substitution pattern would likely alter the binding mode and activity. QSAR studies on other heterocyclic compounds have consistently shown that the electronic properties (electron-donating or electron-withdrawing nature) of substituents on the aromatic ring significantly impact activity. researchgate.net
The Acetamide Linker: The acetamide group provides a degree of flexibility and specific hydrogen bonding capabilities. Altering the length of the linker or replacing the amide with other functional groups (e.g., sulfonamide, ester) would likely have a profound effect on the compound's interaction with a target receptor. In studies of 2-aryl-2-(pyridin-2-yl)acetamides, modifications to the acetamide and the aryl groups led to significant changes in anticonvulsant activity.
The Formyl Group: The formyl group is a key pharmacophoric feature. Its electrophilic nature and ability to act as a hydrogen bond acceptor are important for receptor binding. Replacing the formyl group with other substituents, such as a carboxyl, cyano, or nitro group, would alter the electronic and steric properties, thus affecting biological activity. Computational studies on other aromatic aldehydes have demonstrated the importance of the aldehyde group in forming key interactions.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives
| Molecular Scaffold | Modification | Predicted Impact on Activity | Rationale based on Computational Studies of Analogues |
| Pyridine Ring | Altering substitution pattern (e.g., moving formyl to position 4 or 6) | Likely decrease | Changes in electrostatic potential and steric hindrance affecting receptor fit. |
| Introduction of additional substituents | Variable | Depending on the nature (electron-donating/withdrawing) and position, could enhance or diminish activity by altering electronic properties and steric profile. | |
| Acetamide Group | Replacement of methyl group with larger alkyl or aryl groups | Likely decrease | Steric hindrance may prevent optimal binding, as seen in related inhibitor series. nih.gov |
| Replacement of amide bond (e.g., with ester or sulfonamide) | Likely significant change | Alters hydrogen bonding capacity and conformational flexibility. | |
| Formyl Group | Reduction to hydroxymethyl group | Likely decrease | Loss of a key hydrogen bond acceptor and potential covalent interaction site. |
| Oxidation to carboxyl group | Likely significant change | Introduces a negative charge, which could either be beneficial or detrimental depending on the receptor's electrostatic environment. |
These computational and theoretical insights provide a foundational understanding of the potential bioactivity of this compound. They offer a rational basis for the design and synthesis of new analogues with potentially improved potency and selectivity, guiding future drug discovery efforts.
Research Applications in Materials Science and Chemical Design Based on N 5 Formylpyridin 2 Yl Acetamide Derivatives
Coordination Chemistry Applications
Design and Synthesis of Novel Metal-Organic Ligands (e.g., Thiosemicarbazones)
The formyl group on the pyridine (B92270) ring of N-(5-formylpyridin-2-yl)acetamide is a key functional handle for creating more complex molecules. A prominent application is the synthesis of thiosemicarbazone ligands. These ligands are synthesized through the condensation reaction between the aldehyde functionality of this compound and a thiosemicarbazide (B42300).
The general synthetic route involves reacting this compound with a selected thiosemicarbazide, which can be unsubstituted or substituted at the N4-position (the terminal nitrogen). The reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a few drops of an acid catalyst, such as glacial acetic acid, and may require heating under reflux for several hours. chemmethod.com The resulting thiosemicarbazone ligand is a polydentate system, typically featuring an NNS donor set from the pyridine nitrogen, the azomethine nitrogen, and the thione sulfur atom. nih.gov
The versatility of this synthesis allows for the creation of a library of ligands with tailored electronic and steric properties by simply varying the substituent on the thiosemicarbazide starting material. researchgate.net For instance, using N4-allyl-3-thiosemicarbazide would yield an N4-allylthiosemicarbazone derivative. nih.gov This modular approach is fundamental to designing ligands for specific applications in materials science. Thiosemicarbazones derived from related heterocyclic aldehydes, such as 2-formylpyridine and 2-acetylpyridine, have been extensively studied, providing a strong basis for predicting the behavior of those derived from this compound. researchgate.netmdpi.comresearchgate.net
| Starting Aldehyde | Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic/Heterocyclic Aldehyde | Thiosemicarbazide | Ethanol, glacial acetic acid (catalyst), reflux 5h | Thiosemicarbazone | chemmethod.com |
| 2-formylpyridine | N4-allyl-3-thiosemicarbazide | Not specified | 2-formylpyridine N4-allylthiosemicarbazone | nih.gov |
| N-(4-isothiocyanatophenyl)acetamide | 2-[1-hydrazinylideneethyl]pyridine | THF, 50 °C, 3h | Thiosemicarbazone with acetamide (B32628) moiety | mdpi.com |
| Carbonyl compounds (aldehydes/ketones) | N-(4)-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-thiosemicarbazide | Not specified | N-(4)-substituted thiosemicarbazone | ekb.eg |
Investigation of Metal Complex Formation and Stability
The formation of these metal complexes is confirmed through various analytical techniques. Elemental analysis confirms the stoichiometry of the metal-to-ligand ratio. Spectroscopic methods like FT-IR are used to observe shifts in the characteristic vibrational frequencies upon coordination. For example, the C=S stretching vibration shifts, and a new C-S band appears, indicating coordination through the sulfur atom. mdpi.com The C=N (azomethine) band also shifts, confirming the involvement of the imine nitrogen in chelation. nih.govmdpi.com
| Metal Ion | Ligand Type | Coordination Mode | Characterization Methods | Key Findings | Reference |
|---|---|---|---|---|---|
| Cu(II), Ni(II), Co(II) | Thiosemicarbazone derivatives | Neutral bidentate or mononegative bidentate | Elemental analysis, Molar conductivity, UV-VIS, IR, ESR, Thermal studies | Ligand coordination depends on substituents and metal salt used. | mdpi.com |
| Pt(II) | 2-acetyl pyridine thiosemicarbazone | Planar, tridentate (N, N, S) | Elemental analysis, Spectroscopy, Single-crystal X-ray diffraction | Anionic ligand coordinates via pyridyl N, azomethine N, and thiolato S. | researchgate.net |
| Cu(II) | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Tridentate (N, N, S) | Elemental analysis, FTIR, EPR, X-ray diffraction | Formation of mononuclear and dinuclear complexes depending on the counter-ion. | mdpi.com |
| Ni(II), Co(III) | 2-Formylpyridine N4-Allylthiosemicarbazone | Tridentate (NNS) | Elemental analysis, IR, Magnetic susceptibility, Molar conductivity | Forms stable complexes with 1:2 metal-to-ligand ratio. | nih.gov |
Strategic Derivatization for Enhanced Analytical Performance in Chromatography (e.g., HPLC, GC)
For quantitative analysis using chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often a necessary step to improve the analytical performance for compounds like this compound. The primary goals of derivatization are to increase volatility for GC analysis, enhance detectability for methods like UV or fluorescence detection, and improve ionization efficiency for mass spectrometry (MS) detection. ddtjournal.comresearchgate.net
The aldehyde (formyl) group is the primary target for derivatization.
For GC Analysis: The formyl group makes the parent molecule non-volatile. To analyze it by GC, it must be converted into a more volatile derivative.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with the formyl group (in its enol form) and the amide N-H to produce volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.netchemcoplus.co.jp The use of catalysts like trimethylchlorosilane (TMCS) can increase the reaction rate. chemcoplus.co.jp
Oximation followed by Silylation: The formyl group can be reacted with hydroxylamine (B1172632) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime. researchgate.net The resulting oxime, which is more stable, can then be silylated to increase volatility for GC-MS analysis. The PFBHA derivatives are particularly useful for highly sensitive detection using an electron capture detector (ECD). researchgate.net
For HPLC Analysis: For HPLC, derivatization is primarily used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or to add a readily ionizable group for LC-MS.
Hydrazone Formation: The formyl group reacts readily with hydrazine-containing reagents. Dansyl hydrazine (B178648), for example, reacts with aldehydes to form a highly fluorescent hydrazone, enabling sensitive detection by fluorescence detectors. ddtjournal.com Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts to form a colored derivative that can be easily detected by a UV-Vis detector. ddtjournal.com These reactions create stable derivatives with significantly improved detection limits.
This strategic derivatization allows for the precise and sensitive quantification of this compound and its metabolites or reaction products in various matrices.
| Technique | Reagent | Abbreviation | Purpose | Derivative Type | Reference |
|---|---|---|---|---|---|
| GC | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increase volatility | Trimethylsilyl (TMS) ether/amide | researchgate.net |
| GC | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Increase volatility and ECD sensitivity | Pentafluorobenzyl oxime | researchgate.net |
| HPLC-Fluorescence | Dansyl hydrazine | Dns-Hz | Enhance fluorescence detection | Dansyl hydrazone | ddtjournal.com |
| HPLC-UV | 2,4-Dinitrophenylhydrazine | DNPH | Enhance UV detection | Dinitrophenylhydrazone | ddtjournal.com |
Q & A
Q. What are the optimal synthetic routes for N-(5-Formylpyridin-2-yl)acetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyridine core with a formyl group at the 5-position. This may involve Vilsmeier-Haack formylation of 2-aminopyridine derivatives under controlled pH and temperature .
- Step 2: Acetamide coupling via nucleophilic substitution. For example, reacting 5-formylpyridin-2-amine with acetyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify formyl proton resonance at δ 9.8–10.2 ppm and acetamide NH at δ 8.1–8.5 ppm. Pyridine ring protons appear as a doublet (δ 8.3–8.6 ppm) .
- ¹³C NMR: Confirm the formyl carbon (δ 190–195 ppm) and acetamide carbonyl (δ 168–170 ppm) .
Advanced Research Questions
Q. How does the formyl group influence reactivity in nucleophilic addition or condensation reactions?
Methodological Answer: The electron-deficient formyl group participates in:
- Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol under reflux (12–24 hrs) to form hydrazones. Monitor by loss of formyl proton in ¹H NMR .
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C . Contradiction Note: Steric hindrance from the pyridine ring may reduce yields in bulkier substrates. Use DFT calculations (e.g., Gaussian 16) to model transition states and optimize ligand selection .
Q. What computational strategies predict the pharmacokinetic profile of this compound?
Methodological Answer:
- Lipophilicity (LogP): Calculate using ChemAxon or Schrödinger QikProp. The formyl group increases polarity (predicted LogP ~0.5), potentially enhancing aqueous solubility but reducing membrane permeability .
- Metabolic Stability: Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop). The formyl group may undergo oxidation to carboxylic acid, requiring stability assays in liver microsomes .
- Molecular Docking: Use AutoDock Vina to assess binding to targets like kinases or GPCRs. Compare with analogs (e.g., N-(5-fluoropyridin-2-yl)acetamide) to evaluate formyl group contributions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
- SAR Studies: Synthesize derivatives (e.g., replacing formyl with acetyl or nitro groups) and compare bioactivity. Use ANOVA to statistically validate differences (p < 0.05) .
- Solubility Testing: Address false negatives/positives by measuring solubility in PBS/DMSO. Poor solubility may mask activity; use co-solvents (≤1% Tween-80) .
Q. What strategies enable selective functionalization of the pyridine ring without disrupting the acetamide group?
Methodological Answer:
- Protection/Deprotection: Protect the acetamide NH with a Boc group (di-tert-butyl dicarbonate, DMAP catalyst) before halogenation or nitration of the pyridine ring .
- Directed ortho-Metalation: Use LDA (lithium diisopropylamide) at −78°C in THF to introduce substituents at the 3-position of the pyridine ring, leveraging the formyl group as a directing group .
- Microwave-Assisted Synthesis: Accelerate regioselective reactions (e.g., C–H activation) with controlled temperature (120°C, 30 min) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
